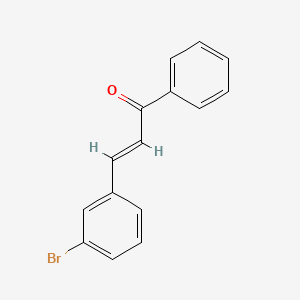

(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one

Description

BenchChem offers high-quality (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYCXICZZVMYLE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3'-Bromochalcone via Claisen-Schmidt Condensation: A Technical Guide

Strategic Rationale & Chemical Significance

Chalcones (1,3-diphenyl-2-propene-1-ones) serve as privileged scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties 1. The targeted introduction of a bromine atom at the 3'-position (the meta-position of the acetophenone-derived ring) significantly modulates the molecule's lipophilicity and introduces the potential for halogen bonding within biological target sites 1.

The most robust, atom-economical methodology to synthesize 3'-bromochalcone is the Claisen-Schmidt condensation. This reaction is a specific type of crossed aldol condensation between an enolizable ketone (3-bromoacetophenone) and a non-enolizable aromatic aldehyde (benzaldehyde) in an alkaline medium [[2]]().

Mechanistic Causality: The Reaction Dynamics

The success of the Claisen-Schmidt condensation relies on a delicate balance between kinetic control during enolization and thermodynamic control during the final elimination phase [[2]]().

-

Enolization (Kinetic Phase): The hydroxide base deprotonates the α-carbon of 3-bromoacetophenone to form a resonance-stabilized enolate. Self-condensation of the ketone is inherently minimized because the carbonyl carbon of benzaldehyde is significantly more electrophilic (lacking electron-donating alkyl groups and α-protons).

-

Nucleophilic Attack: The enolate attacks the benzaldehyde carbonyl, forming a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent to yield a β-hydroxy ketone.

-

E1cB Dehydration (Thermodynamic Phase): The final, irreversible step is base-catalyzed dehydration via an E1cB mechanism. The transition state strongly penalizes the (Z)-conformation due to severe steric clash between the two bulky phenyl rings. Consequently, the reaction is highly stereoselective, yielding the (E)-isomer as the exclusive thermodynamic product.

Mechanistic pathway of the Claisen-Schmidt condensation yielding (E)-3'-bromochalcone.

Self-Validating Experimental Protocol

To ensure high reproducibility and yield, the following protocol is engineered as a self-validating system. Every physical intervention is tied to a specific chemical causality, allowing the chemist to verify the reaction's progress in real-time.

Step-by-step experimental workflow for the synthesis and validation of 3'-bromochalcone.

Step-by-Step Methodology

Reagents: 3-Bromoacetophenone (10 mmol), Benzaldehyde (10 mmol), Sodium Hydroxide (12 mmol), 95% Ethanol (15 mL).

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoacetophenone and benzaldehyde in 15 mL of 95% ethanol.

-

Causality: Ethanol acts as a universal solvent for the organic precursors, ensuring a homogeneous reaction mixture while remaining miscible with the aqueous base [[3]]().

-

-

Base Catalysis: Cool the flask in an ice bath to 0–5 °C. Slowly add an aqueous solution of NaOH (12 mmol in 5 mL water) dropwise over 5 minutes.

-

Causality: Dropwise addition controls the exothermic enolization and prevents localized high-base concentrations that could trigger the Cannizzaro reaction of benzaldehyde.

-

-

C-C Coupling & Precipitation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

-

Causality & Validation: The reaction is thermodynamically driven. As the highly conjugated, planar chalcone forms, it exceeds its solubility limit in the aqueous ethanol mixture. Validation Checkpoint: The solution will transition from clear to a cloudy, pale-yellow suspension, physically indicating successful product formation.

-

-

Quenching: Pour the reaction mixture into 50 mL of crushed ice water. Neutralize the mixture by adding dilute HCl (10%) dropwise until the pH reaches ~7.

-

Causality: Neutralization halts any further base-catalyzed side reactions and decreases the solubility of the product, maximizing the precipitation of the crude chalcone.

-

-

Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water.

-

Causality: Cold water washing removes residual NaOH, unreacted benzaldehyde, and water-soluble impurities without dissolving the target product.

-

-

Purification: Recrystallize the crude product from hot ethanol.

-

Causality: Recrystallization exploits the differential solubility of the chalcone at high versus low temperatures, yielding highly pure (E)-3'-bromochalcone crystals []().

-

Analytical Validation & Quantitative Data

To confirm the structural integrity and stereochemistry of the synthesized (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one, empirical data must be cross-referenced against established spectroscopic benchmarks 1, .

| Analytical Parameter | Expected Value / Observation | Diagnostic Significance |

| Yield | 70% – 89% | Indicates efficient C-C coupling and successful precipitation 1. |

| Melting Point | 59 °C – 61 °C | A sharp MP confirms purity; a depressed/broad MP indicates starting material contamination or trapped solvent . |

| ¹H NMR (Alkene Hα) | ~7.58 ppm (d, J = 15.6 Hz) | The large coupling constant (J > 15 Hz) is the definitive proof of the (E)-trans geometry of the α,β-unsaturated system 1. |

| ¹H NMR (Alkene Hβ) | ~7.85 ppm (d, J = 15.6 Hz) | Downfield shift confirms conjugation with the carbonyl group and aromatic ring 1. |

| IR Spectroscopy | ~1660 cm⁻¹ (C=O stretch) | Shifted from a typical ketone (~1715 cm⁻¹) due to extended α,β-unsaturation and resonance delocalization. |

References

Sources

An In-depth Technical Guide to (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The reactivity of the enone moiety makes chalcones valuable intermediates in the synthesis of various heterocyclic compounds. This guide provides a detailed technical overview of a specific chalcone derivative, (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, focusing on its synthesis, physicochemical properties, and comprehensive spectroscopic analysis.

Molecular Structure and Properties

(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one is a solid, typically appearing as a yellow crystalline substance[2]. The "E" designation in its name refers to the stereochemistry of the alkene double bond, where the two aromatic substituents are on opposite sides of the double bond, which is the more stable configuration.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁BrO | [2][3] |

| Molecular Weight | 287.15 g/mol | [2][3] |

| CAS Number | 29816-74-8 | [2][3] |

| Melting Point | 84-85 °C | [3] |

| Appearance | Yellow Solid | [2] |

| Solubility | Chalcones are generally soluble in polar organic solvents like ethanol, acetone, and DMSO, and less soluble in non-polar solvents like hexane. Quantitative solubility data for this specific compound is not readily available. | |

| SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=CC(=C2)Br | |

| InChI | InChI=1S/C15H11BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ |

Synthesis of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one

The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an aromatic ketone[4]. For the synthesis of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, 3-bromobenzaldehyde is reacted with acetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from established procedures for similar chalcone syntheses.

Materials:

-

3-Bromobenzaldehyde

-

Acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Crushed ice

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

Prepare a solution of sodium hydroxide in water.

-

Cool the ethanolic solution of the aldehyde and ketone in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise to the stirred reaction mixture while maintaining the low temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining base.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. The following sections detail the expected spectral data for (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one based on the analysis of closely related chalcone structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a chalcone provides key information about the protons in the molecule, particularly the vinylic protons of the enone system. For the (E)-isomer, the coupling constant (J-value) between the α- and β-protons is typically in the range of 15-18 Hz, which is characteristic of a trans-configuration.

Predicted ¹H NMR (CDCl₃) Chemical Shifts (δ) and Splitting Patterns:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | ~7.5 | d | ~15-16 |

| H-β | ~7.8 | d | ~15-16 |

| Aromatic-H | ~7.2 - 8.2 | m | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is instrumental in identifying all the unique carbon atoms in the molecule. The carbonyl carbon of the enone system is typically observed in the downfield region (185-195 ppm).

Predicted ¹³C NMR (CDCl₃) Chemical Shifts (δ):

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~190 |

| C-α | ~122 |

| C-β | ~145 |

| C-Br | ~123 |

| Aromatic-C | ~127 - 138 |

Infrared (IR) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule. The most prominent peaks for a chalcone are the C=O stretching of the ketone and the C=C stretching of the alkene and aromatic rings.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1650-1670 | Strong |

| C=C (alkene) | ~1600-1625 | Medium |

| C=C (aromatic) | ~1450-1600 | Medium to Weak |

| C-H (aromatic) | ~3000-3100 | Medium |

| C-Br | ~500-600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A pair of peaks at m/z 286 and 288, corresponding to the isotopes of bromine.

-

Major Fragments: Fragmentation may occur at the C-C bonds adjacent to the carbonyl group, leading to characteristic fragment ions.

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction studies on analogous chalcones reveal important details about their three-dimensional structure. The molecule adopts an (E)-configuration about the C=C double bond. The two phenyl rings are generally not coplanar, with a significant dihedral angle between them. For a similar compound, (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, the dihedral angle between the aromatic rings is reported to be 46.91°. This non-planar conformation is a common feature of many chalcone derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, physical and chemical properties, and spectroscopic characterization of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one. The reliable Claisen-Schmidt condensation provides a straightforward route to this and other chalcone derivatives. The detailed spectroscopic data, both reported for analogous compounds and predicted for the title compound, serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The unique structural features of this and other chalcones continue to make them exciting candidates for further investigation and development.

References

-

(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. PubChem. [Link]

-

Supporting Information - Rsc.org. Royal Society of Chemistry. [Link]

-

(E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. ResearchGate. [Link]

-

(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one. ChemAdvin. [Link]

-

(E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. PMC. [Link]

-

(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. ResearchGate. [Link]

-

Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. PMC. [Link]

-

2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-. NIST WebBook. [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]

-

¹H NMR spectra of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (3b). ResearchGate. [Link]

-

The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace. [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3'-Bromochalcone in Common Organic Solvents

This guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a deep dive into the solubility characteristics of 3'-bromochalcone. An understanding of solubility is fundamental to every stage of the development pipeline, from synthesis and purification to formulation and bioavailability. While extensive quantitative data for 3'-bromochalcone is not widely published, this document synthesizes established principles of chalcone chemistry, predictive insights based on structural analogues, and rigorous experimental protocols to empower researchers in their work.

Introduction to 3'-Bromochalcone: A Molecule of Interest

Chalcones are a class of open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 3'-Bromochalcone, which features a bromine atom on the meta position of the phenyl ring attached to the carbonyl group (Ring A), is of significant interest for its potential to form halogen bonds and for the unique electronic properties imparted by the bromo-substituent. These features can significantly influence its interaction with biological targets and, crucially, its physicochemical properties such as solubility.

Core Physicochemical Properties of Brominated Chalcones:

To understand the solubility of 3'-bromochalcone, it is instructive to consider the properties of its well-characterized isomer, 4'-bromochalcone.

| Property | Value (for 4'-Bromochalcone) | Reference(s) |

| Molecular Formula | C₁₅H₁₁BrO | [1] |

| Molecular Weight | 287.15 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 98 - 105 °C | [2] |

| LogP (Calculated) | 4.345 | [1] |

| General Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); Insoluble in water. | [1][3] |

The shift of the bromine atom from the para (4') to the meta (3') position is expected to subtly alter the molecule's dipole moment and crystal packing energy, thereby influencing its solubility profile.

The Science of Solubility: Theoretical Framework

The adage "like dissolves like" is the foundational principle governing solubility. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, influenced by both solute-solute and solute-solvent interactions.

Key Influencing Factors:

-

Polarity: The chalcone scaffold possesses both non-polar (aromatic rings) and polar (α,β-unsaturated carbonyl) regions. The polarity of 3'-bromochalcone will be a balance of these features. The electronegative bromine atom and the carbonyl oxygen create a significant dipole moment. Solvents with a similar polarity are more likely to be effective.[4]

-

Intermolecular Forces: For dissolution to occur, the energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

Van der Waals Forces: Present in all interactions.

-

Dipole-Dipole Interactions: Crucial for solubility in polar aprotic solvents like acetone and ethyl acetate.

-

Hydrogen Bonding: The carbonyl oxygen of 3'-bromochalcone can act as a hydrogen bond acceptor, promoting solubility in protic solvents like ethanol and methanol.[4]

-

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

Predicted Solubility Profile of 3'-Bromochalcone

Based on general chalcone solubility data and the properties of structural analogues, a qualitative and predictive solubility profile for 3'-bromochalcone can be constructed. Chalcones generally exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, while being poorly soluble in non-polar solvents.[4][5]

| Solvent Class | Common Examples | Predicted Solubility of 3'-Bromochalcone | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Chloroform | High | Favorable dipole-dipole interactions between the solvent and the polar carbonyl and C-Br bonds of the chalcone.[4][5] |

| Polar Protic | Ethanol, Methanol | Moderate to High | Solvents can act as hydrogen bond donors to the chalcone's carbonyl oxygen, but the relatively large non-polar backbone limits solubility compared to aprotic solvents.[4] |

| Non-Polar | Hexane, Toluene | Low | Unfavorable interactions between the polar regions of the chalcone and the non-polar solvent. Toluene may show slightly better solubility than hexane due to potential π-π stacking interactions with the aromatic rings.[4] |

| Highly Polar | Water | Insoluble | The large, non-polar hydrocarbon structure of the molecule dominates, making it hydrophobic.[1] |

Experimental Determination of Solubility: A Self-Validating Protocol

Protocol: Gravimetric Solubility Determination

This protocol provides a step-by-step methodology to accurately measure the solubility of 3'-bromochalcone.

Materials & Equipment:

-

3'-Bromochalcone (purified solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (uncertainty ±0.0001 g)

-

Isothermal water bath or heating block with temperature control

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Step-by-Step Procedure:

-

Preparation: Add an excess amount of 3'-bromochalcone to a pre-weighed vial. Record the mass. Then, add a known mass of the selected organic solvent to the vial and record the total mass. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vial tightly and place it in the isothermal water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Stir the mixture vigorously for a minimum of 6-8 hours to ensure equilibrium is reached.[8]

-

Settling: After the equilibration period, stop the stirring and allow the vials to sit undisturbed in the isothermal bath for at least 2 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.[6]

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature. Immediately attach a syringe filter and dispense the solution into a pre-weighed container. This prevents both the crystallization of the solute due to cooling and the transfer of any solid particles.

-

Mass Determination: Record the mass of the container with the saturated solution. This allows for the calculation of the exact mass of the solution transferred.

-

Solvent Evaporation: Place the container in a drying oven at a temperature well below the solvent's boiling point to slowly evaporate the solvent until a constant mass of the dried solute is achieved.[9]

-

Calculation:

-

Mass of solute = (Mass of container + dried solute) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + dried solute)

-

The solubility can then be expressed in various units, such as g/100g of solvent, mg/mL, or as a mole fraction.

-

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

Practical Implications in Research and Development

Understanding the solubility of 3'-bromochalcone is not an academic exercise; it has direct and critical consequences for its practical application.

-

Organic Synthesis: Solvent choice is critical for reaction kinetics and yield. The reactants (e.g., 3'-bromoacetophenone and benzaldehyde) and the base catalyst must be sufficiently soluble. Ethanol is commonly used for the Claisen-Schmidt condensation to synthesize chalcones.[10]

-

Purification: Recrystallization, a primary method for purifying chalcones, relies on differential solubility.[10] An ideal solvent will dissolve the compound when hot but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. Ethanol is often a good first choice for chalcone recrystallization.[10]

-

Chromatography: For purification by column chromatography, the compound must be soluble in the mobile phase (eluent), which is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[10]

-

Drug Formulation: For a compound to be developed as a therapeutic agent, its solubility in pharmaceutically acceptable solvents or buffer systems is a key determinant of its formulation strategy and eventual bioavailability. Poor aqueous solubility is a major hurdle in drug development.

The relationship between solubility and these key applications is visualized below.

Conclusion

While a definitive, quantitative solubility dataset for 3'-bromochalcone across a wide range of organic solvents awaits publication, this guide provides a robust framework for the informed researcher. By understanding the theoretical principles of solubility, leveraging data from analogous brominated chalcones, and employing rigorous experimental protocols, scientists can effectively work with this promising compound. The methodologies and predictive insights presented herein are designed to be a self-validating system, empowering professionals to generate the precise data needed for their specific applications, from synthetic chemistry to the frontiers of drug discovery.

References

-

Sweeting, S. G., et al. The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Acta Crystallographica Section C: Structural Chemistry. Available from: [Link]

-

Baluja, S., et al. (2014). Chalcones: A Solubility study at different temperatures. International Letters of Chemistry, Physics and Astronomy, 12, 7-19. Available from: [Link]

-

Bhalu, A. A., et al. Chalcones: A Solubility Study at Different Temperatures. ResearchGate. Available from: [Link]

-

The solubility and stability of heterocyclic chalcones compared with trans-chalcone | Request PDF. ResearchGate. Available from: [Link]

-

Baluja, S., & Kulshrestha, A. (2017). Chalcones: A Physicochemical Study. International journal of Chemistry, Mathematics and Physics (IJCMP), 1(1). Available from: [Link]

-

Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. MDPI. Available from: [Link]

-

3-BromoChalcone. ChemBK. Available from: [Link]

-

Susanti, E., et al. (2019). Synthesis and Characterization of Some Bromochalcones Derivatives. IOP Conference Series: Materials Science and Engineering, 578, 012002. Available from: [Link]

-

alpha-Bromochalcone | C15H11BrO | CID 5383396. PubChem @ NIH. Available from: [Link]

-

4'-Bromochalcone Compound Overview. Ontosight AI. Available from: [Link]

-

Kiani, A., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available from: [Link]

-

Solubility of Organic Compounds. Chemistry LibreTexts. Available from: [Link]

-

Zhang, Y., & Myint, M. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Figshare. Available from: [Link]

-

Bhesaniya, K.D., et al. (2014). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. Journal of Chemical Thermodynamics, 74, 32-38. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ontosight.ai [ontosight.ai]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

3'-Bromochalcone molecular weight and formula

An In-Depth Technical Guide to the Physicochemical Properties of 3'-Bromochalcone

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physicochemical properties, synthesis, and characterization of 3'-Bromochalcone. As a member of the chalcone family, this compound represents a significant scaffold in medicinal chemistry, and a precise understanding of its molecular characteristics is fundamental to its application in research and development.

Introduction to Chalcones and the Significance of 3'-Bromochalcone

Chalcones are a class of organic compounds belonging to the flavonoid family, structurally defined by an open-chain α,β-unsaturated carbonyl system that connects two aromatic rings.[1][2] This unique structure serves as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific biological and chemical profile of a chalcone is heavily influenced by the nature and position of substituents on its aromatic rings.

3'-Bromochalcone, specifically (2E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one, incorporates a bromine atom at the meta-position of one of the phenyl rings. This halogenation is a critical modification that can enhance the molecule's lipophilicity and metabolic stability, potentially modulating its therapeutic efficacy and pharmacokinetic profile. An accurate determination of its molecular formula and weight is the first and most critical step in any research endeavor involving this compound.

Core Physicochemical Properties of 3'-Bromochalcone

The foundational identity of any chemical compound is established by its molecular formula and molecular weight. These parameters are essential for stoichiometric calculations in synthesis, analytical characterization, and interpretation of high-resolution mass spectrometry data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁BrO | [3][4][5][6] |

| Molecular Weight | 287.15 g/mol | [4] |

| Molar Mass | 287.15124 g/mol | [3][5][6] |

| IUPAC Name | (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one | [4] |

| Synonyms | 3-BromoChalcone, (2E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one | [3][4] |

| CAS Number | 22966-26-3 | [4] |

The molecular formula, C₁₅H₁₁BrO, dictates that each molecule is composed of 15 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom. The molecular weight is calculated from the atomic weights of these constituent elements and represents the mass of one mole of the substance. High-resolution mass spectrometry can provide an even more precise molar mass, which is invaluable for confirming the elemental composition during structural elucidation.

Experimental Verification of Molecular Identity

While the theoretical formula and weight are known, empirical validation is a cornerstone of scientific integrity. In a laboratory setting, after synthesizing 3'-Bromochalcone, its identity must be unequivocally confirmed. This process validates not only the success of the synthesis but also the purity of the compound, ensuring that subsequent biological or chemical assays are based on a well-defined molecular entity.

Workflow for Synthesis and Characterization

The logical flow from synthesis to characterization ensures that the material under investigation corresponds exactly to the desired molecular structure and formula.

Caption: Workflow for the synthesis and structural validation of 3'-Bromochalcone.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

The most common and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation between an aromatic ketone and an aromatic aldehyde.[1][7]

Rationale: This base-catalyzed reaction is highly efficient for forming the α,β-unsaturated ketone core of the chalcone. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone (3-bromoacetophenone), creating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde), which lacks α-hydrogens and thus cannot self-condense. A subsequent dehydration step yields the stable, conjugated chalcone system.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromoacetophenone (1 equivalent) in ethanol.

-

Addition of Reactants: To the stirring solution, add benzaldehyde (1 equivalent).

-

Initiation of Reaction: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the mixture. Maintain the reaction at a controlled temperature, often between 0-20°C, to manage the reaction rate.[7]

-

Reaction Monitoring: Stir the mixture for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of reactants and the appearance of the product spot.[7]

-

Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with distilled water to remove the base catalyst and other water-soluble impurities.[7] Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystalline 3'-Bromochalcone.

Protocol 2: Structural Confirmation via Mass Spectrometry

Rationale: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides direct evidence of the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with sufficient accuracy to confirm the elemental composition, thereby validating the molecular formula.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified 3'-Bromochalcone in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. An ionization technique such as Electrospray Ionization (ESI) is typically used to generate molecular ions.

-

Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.

-

Data Interpretation:

-

Look for the molecular ion peak [M]+ or, more commonly in ESI, the protonated molecule [M+H]+.

-

For 3'-Bromochalcone (C₁₅H₁₁BrO), the expected m/z for the [M+H]+ ion would be approximately 288.16.

-

Crucially, observe the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two characteristic peaks for any bromine-containing fragment: one for the ⁷⁹Br-containing ion (M) and another at M+2 for the ⁸¹Br-containing ion, with nearly equal intensity. This isotopic signature is a definitive confirmation of the presence of one bromine atom in the molecule.

-

Conclusion

The molecular formula (C₁₅H₁₁BrO) and molecular weight (287.15 g/mol ) are the definitive chemical identifiers for 3'-Bromochalcone.[3][4][5] These fundamental properties are the basis for all quantitative work and are rigorously confirmed through a logical workflow of chemical synthesis, purification, and spectroscopic analysis. The protocols and rationale outlined in this guide provide a robust framework for professionals in the field to ensure the scientific integrity of their research involving this important medicinal chemistry scaffold.

References

-

3-BromoChalcone. ChemBK. [Link]

-

(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. PubChem, National Institutes of Health. [Link]

-

SYNTHESIS OF CHALCONES. JETIR. [Link]

-

Synthesis and Characterization of Some Bromochalcones Derivatives. ResearchGate. [Link]

-

Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI. [Link]

-

Synthesis and Characterization of Some Bromochalcones Derivatives. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. (2E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one | C15H11BrO | CID 5801435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-BromoChalcone CAS#: [m.chemicalbook.com]

- 6. 3-BromoChalcone [chemicalbook.com]

- 7. jetir.org [jetir.org]

Methodological & Application

Application Note: Synthesis of 3'-Bromochalcone via Claisen-Schmidt Condensation

Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged pharmacophores in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties [1]. The introduction of a halogen, such as a bromine atom at the 3'-position, significantly alters the electronic landscape and lipophilicity of the scaffold, often enhancing target binding affinity. This application note details the robust, self-validating synthesis of 3'-bromochalcone ((E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one) using a base-catalyzed Claisen-Schmidt condensation between 3-bromoacetophenone and benzaldehyde [2].

Mechanistic Principles & Causality

As a Senior Application Scientist, it is critical to understand that a protocol is not merely a sequence of actions, but a series of chemically driven causal events. The Claisen-Schmidt reaction is a specific type of cross-aldol condensation that leverages structural biases to achieve high chemoselectivity and stereoselectivity.

-

Chemoselectivity via Reactant Design: Benzaldehyde lacks α-hydrogens, rendering it incapable of forming an enolate. This eliminates the possibility of self-condensation, forcing the enolate generated from 3-bromoacetophenone to act exclusively as the nucleophile, while benzaldehyde acts as the electrophile.

-

Thermodynamic Driving Force (Solvent Dynamics): Ethanol is deliberately chosen as the solvent. While it perfectly solubilizes the starting materials, the resulting extended conjugated system of the chalcone has drastically lower solubility in ethanol. The spontaneous precipitation of the product drives the reversible aldol equilibrium forward via Le Chatelier’s principle.

-

Stereoselectivity (The E1cB Mechanism): The dehydration of the intermediate β-hydroxy ketone proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The base removes the acidic α-proton to form an enolate intermediate, followed by the expulsion of the hydroxide leaving group. The reaction heavily favors the trans (E) isomer, as the cis transition state is highly destabilized by steric clash between the two bulky aromatic rings [3].

E1cB mechanistic pathway of the Claisen-Schmidt condensation.

Experimental Design & Workflow

The following workflow is designed to be a self-validating system. The visual transition from a clear solution to a thick, pale-yellow suspension acts as an intrinsic checkpoint for successful dehydration.

Workflow for the synthesis and purification of 3'-bromochalcone.

Step-by-Step Protocol

Materials Required

-

3-Bromoacetophenone (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Sodium Hydroxide (NaOH) (1.2 equiv)

-

Absolute Ethanol (Reaction solvent and recrystallization)

-

Distilled Water (Washing)

-

Ice bath

Procedure

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 3-bromoacetophenone and 5.0 mmol of benzaldehyde in 10 mL of absolute ethanol.

-

Causality Note: Using strictly equimolar amounts prevents the excess aldehyde from undergoing side reactions (e.g., Cannizzaro reaction) in the presence of a strong base.

-

-

Base Addition: Cool the flask in an ice bath to 0–5 °C. Slowly add 6.0 mmol of NaOH (prepared as a 10% w/v aqueous solution) dropwise over 5 minutes.

-

Causality Note: Exothermic enolate formation can lead to degradation or polymerization if not thermally controlled. Dropwise addition ensures the temperature remains stable.

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate solvent system.

-

Self-Validation: The product will appear as a new, highly UV-active spot with a lower Rf value than the starting ketone due to increased polarity and molecular weight. Concurrently, a pale-yellow precipitate will form in the flask, visually confirming the generation of the target chalcone.

-

-

Quenching and Isolation: Once TLC indicates the consumption of the starting materials, pour the reaction mixture into 30 mL of crushed ice/water. Stir vigorously for 10 minutes to ensure complete precipitation.

-

Filtration: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 10 mL portions of ice-cold distilled water until the filtrate is pH neutral.

-

Causality Note: Residual NaOH trapped in the crystal lattice can catalyze the degradation of the chalcone during the drying phase. Neutralizing the cake is mandatory.

-

-

Purification: Recrystallize the crude product from hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter and dry under a high vacuum to afford pure (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one.

Quantitative Data & Validation

To ensure experimental reproducibility, the following tables summarize the stoichiometric requirements and the expected analytical characterization data for the purified product [1, 3].

Table 1: Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 3-Bromoacetophenone | 199.05 | 1.0 | 5.0 | 995 mg |

| Benzaldehyde | 106.12 | 1.0 | 5.0 | 530 mg (approx. 0.51 mL) |

| Sodium Hydroxide | 40.00 | 1.2 | 6.0 | 240 mg (in 2.4 mL H₂O) |

| Ethanol | 46.07 | Solvent | N/A | 10 mL |

Table 2: Analytical Characterization Data

| Parameter | Expected Result | Diagnostic Significance |

| Physical State | Pale yellow crystalline solid | Extended conjugated π-system absorbs in the near-UV/blue region. |

| Melting Point | 65–67 °C | Sharp melting point validates the removal of unreacted starting materials. |

| TLC (9:1 Hex/EtOAc) | Rf ≈ 0.45 (UV active) | Confirms conversion; distinct from 3-bromoacetophenone (Rf ≈ 0.60). |

| ¹H NMR (CDCl₃) | δ 7.85 (d, J = 15.6 Hz, 1H, α-H)δ 7.58 (d, J = 15.6 Hz, 1H, β-H) | The large coupling constant (J > 15 Hz) definitively proves the trans (E) geometry of the newly formed alkene double bond. |

| Mass Spectrometry | [M+H]⁺ m/z 287.00 & 289.00 | 1:1 isotopic doublet confirms the presence of the bromine atom. |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5801435, (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one." PubChem, [Link].

-

Wang, Z., et al. "Iron-Facilitated Oxidative Radical Decarboxylative Cross-Coupling between α-Oxocarboxylic Acids and Acrylic Acids: An Approach to α,β-Unsaturated Carbonyls." The Journal of Organic Chemistry, American Chemical Society, [Link].

Column chromatography method for purifying 3'-bromochalcone

Application Note: High-Resolution Normal-Phase Column Chromatography for the Purification of 3'-Bromochalcone

Executive Summary & Chromatographic Rationale

3'-Bromochalcone ((E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one) is a privileged pharmacophore in drug discovery, frequently utilized as a lead structure for its potent bactericidal and antimicrobial activities 1. Following a standard Claisen-Schmidt base-catalyzed condensation, the crude reaction mixture presents a complex matrix containing unreacted precursors (e.g., 3-bromoacetophenone, benzaldehyde), self-condensation artifacts, and trace amounts of the (Z)-isomer.

Achieving >98% purity via normal-phase silica gel chromatography requires exploiting the subtle electronic and steric differences between these components. The

Quantitative Chromatographic Parameters

To establish a self-validating purification system, Thin-Layer Chromatography (TLC) must be employed to calculate precise

Table 1: Optimization of Mobile Phase and Expected

| Compound / Analyte | Hexane:EtOAc (9:1) | Hexane:EtOAc (3:1) | Chromatographic Behavior & Causality |

| (E)-3'-Bromochalcone | 0.25 - 0.30 | 0.60 - 0.65 | Target product; highly UV-active (dark spot at 254 nm). |

| (Z)-3'-Bromochalcone | 0.15 - 0.20 | 0.50 - 0.55 | More polar due to dipole moment alignment; elutes later. |

| 3-Bromoacetophenone | 0.40 - 0.45 | 0.75 - 0.80 | Less polar than chalcone; lacks the extended conjugated system. |

| Benzaldehyde | 0.35 - 0.40 | 0.70 - 0.75 | Highly volatile; often streaks if overloaded on the column. |

Note: A 9:1 Hexane:Ethyl Acetate ratio is optimal for the actual column elution, as it maintains the target

Workflow Visualization

Workflow for the purification of 3'-bromochalcone via silica gel flash column chromatography.

Step-by-Step Experimental Protocol

Phase 1: Stationary Phase Preparation (Slurry Packing) Causality: Slurry packing prevents the formation of air bubbles and channeling within the silica bed, which are fatal to high-resolution separations.

-

Select a glass column appropriate for the crude mass (typically a 30:1 to 50:1 ratio of silica gel to crude product by weight).

-

Prepare a uniform slurry of silica gel (230-400 mesh) in 100% Hexane.

-

Pour the slurry into the column in a single, continuous motion to ensure a homogenous bed.

-

Rinse the column walls with Hexane and apply gentle air pressure to pack the bed tightly. Ensure the solvent level never drops below the silica surface to prevent cracking.

Phase 2: Sample Loading (Dry Loading Technique) Causality: Crude chalcones frequently present as viscous, gummy oils. Wet loading such mixtures causes severe band broadening and poor resolution. Dry loading ensures a perfectly flat, narrow initial band, maximizing separation efficiency 2.

-

Dissolve the crude 3'-bromochalcone mixture in a minimum volume of a volatile solvent (e.g., dichloromethane or acetone).

-

Add a small amount of dry silica gel (approx. 2-3 times the mass of the crude product) to the solution.

-

Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

-

Carefully pour this pre-adsorbed powder evenly onto the flat top of the packed column bed. Add a thin protective layer of clean sea sand (approx. 0.5 cm) on top to prevent bed disruption during solvent addition.

Phase 3: Isocratic to Gradient Elution Causality: Starting with a non-polar solvent removes highly lipophilic impurities before eluting the target compound, preventing co-elution 3.

-

Initial Wash: Elute with 2 column volumes (CV) of 100% Hexane to remove non-polar byproducts.

-

Elution: Transition to an isocratic 9:1 Hexane:Ethyl Acetate mixture. Apply gentle, consistent air pressure to maintain a flow rate of ~2 inches per minute.

-

Fraction Collection: Collect fractions in test tubes (volume dependent on column size, typically 10-20 mL).

-

Monitoring: Spot every 3rd or 4th fraction on a TLC plate. Develop in 3:1 Hexane:EtOAc to rapidly identify the presence of the UV-active chalcone spot .

Phase 4: Recovery and Crystallization

-

Pool all fractions containing the pure (E)-3'-bromochalcone (verified as a single spot on TLC).

-

Concentrate under reduced pressure.

-

Self-Validating Step: If the resulting product "oils out" (forms a liquid instead of a solid due to supersaturation or depressed melting point from trace solvent), triturate the oil with cold, pure hexane and scratch the inside of the flask with a glass rod to induce nucleation 2.

Troubleshooting & System Validation

-

Symptom: Co-elution of 3-bromoacetophenone and 3'-bromochalcone.

-

Causality: The mobile phase is too polar, compressing the

differences and causing the bands to merge. -

Correction: Decrease the ethyl acetate concentration (e.g., move from 9:1 to 15:1 Hexane:EtOAc) to slow down the elution and increase the resolution between the two bands 3.

-

-

Symptom: Severe streaking of the product band on the column.

-

Causality: Column overloading or degradation of the chalcone on highly acidic silica.

-

Correction: Ensure the crude-to-silica ratio is at least 1:30. If streaking persists, pre-treat the silica gel with 1% triethylamine in hexane to neutralize acidic silanol sites (though this is rarely necessary for robust chalcones like 3'-bromochalcone).

-

References

-

Microwave assisted synthesis, antibacterial activity against Bordetella bronchiseptica of a library of 3'-hydroxyaryl and heteroaryl chalcones and molecular descriptors-based SAR , ResearchGate,[Link]

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives , Royal Society of Chemistry,[Link]

Sources

1H and 13C NMR characterization of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one

Application Note: H and C NMR Characterization Protocol for (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry & Structural Elucidation

Introduction & Structural Context

Chalcones (1,3-diarylprop-2-en-1-ones) are privileged scaffolds in medicinal chemistry, frequently serving as precursors for flavonoids or acting as active pharmaceutical ingredients with potent anti-inflammatory and anticancer properties[1][2]. Structurally, they consist of an A-ring attached directly to a carbonyl group, and a B-ring attached to the

The target molecule, (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one (often referred to as a 3-bromochalcone derivative), features an unsubstituted A-ring and a meta-brominated B-ring[3]. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the regiochemistry of the halogen and the stereochemistry of the double bond following a Claisen-Schmidt condensation[2].

This application note details a field-proven, self-validating protocol for the acquisition and logical interpretation of the

Experimental Protocol: Sample Preparation & Acquisition

Expertise & Experience: Do not underestimate sample preparation. High-quality NMR spectra require a perfectly homogeneous magnetic field. Particulates, undissolved solute, or paramagnetic impurities distort the local magnetic field, leading to broad lines and the loss of crucial

Chloroform-d (CDCl

Step-by-Step Methodology

-

Sample Weighing: Weigh exactly 10–15 mg of the purified chalcone for

H NMR. For -

Dissolution & Filtration: Dissolve the compound in 0.6 mL of CDCl

. Pass the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into a clean, dry 5 mm NMR tube. -

Instrument Tuning & Shimming: Insert the tube into the spectrometer. Lock onto the deuterium signal of CDCl

. Perform gradient shimming (Z1–Z5) to ensure a symmetrical peak shape. Tune and match the probe to the specific sample impedance. -

Acquisition Parameters:

- H NMR (400 MHz): 16–32 transients, relaxation delay (D1) of 1.5 s, flip angle of 30°.

- C NMR (100 MHz): 512–1024 transients, relaxation delay (D1) of 2.0 s. Causality: A longer D1 is required to allow quaternary carbons (like the carbonyl and ipso-aromatic carbons) to fully relax between pulses, ensuring they appear in the final spectrum.

Fig 1: Step-by-step experimental workflow for NMR sample preparation and acquisition.

Spectral Interpretation & Logical Causality

H NMR Elucidation

The diagnostic hallmark of the chalcone scaffold is the

Mechanistic Causality of Chemical Shifts:

Why is H-

For the aromatic systems:

-

Ring A (1-phenyl): This ring is directly conjugated with the carbonyl. The magnetic anisotropy of the C=O double bond specifically deshields the ortho protons (H-2', H-6'), pushing them downfield to ~8.02 ppm[3].

-

Ring B (3-bromophenyl): The meta-bromo substitution breaks the symmetry of the ring. The inductive electron-withdrawing effect (-I) of the bromine atom deshields the adjacent protons[2]. H-2, situated between the alkene and the bromine, appears as a finely coupled triplet (

Hz) near 7.78 ppm due to long-range meta coupling.

Fig 2: Logical decision tree for assigning 1H NMR peaks based on structural causality.

C NMR Elucidation

The

-

Carbonyl Carbon (C=O): Highly diagnostic, resonating near 190.2 ppm due to extreme deshielding by the electronegative oxygen[3].

-

Alkene Carbons: The resonance polarization observed in the proton spectrum is mirrored here. C-

is heavily deshielded (~143.1 ppm) compared to C- -

Halogenated Carbon: The carbon directly bonded to the bromine atom (C-3 of Ring B) experiences the "heavy atom effect." The large electron cloud of bromine paradoxically shields the carbon nucleus, resulting in a chemical shift around 123.0 ppm, distinctly separated from the other aromatic carbons (127–138 ppm).

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, synthesized from acetophenone and 3-bromobenzaldehyde.

Table 1: H NMR Data Summary (400 MHz, CDCl )

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment Logic |

| H-2', H-6' (Ring A) | 8.02 | dd | 8.0, 1.5 | 2H | Deshielded by C=O anisotropy |

| H-2 (Ring B) | 7.78 | t | 1.8 | 1H | Meta coupling, deshielded by Br (-I) |

| H- | 7.72 | d | 15.6 | 1H | Deshielded by C=O resonance; trans geometry |

| H-4' (Ring A) | 7.60 | tt | 7.5, 1.5 | 1H | Para proton of unsubstituted acetophenone ring |

| H-6 (Ring B) | 7.55 | dt | 8.0, 1.5 | 1H | Ortho to alkene |

| H-4 (Ring B) | 7.53 | ddd | 8.0, 1.8, 1.0 | 1H | Para to alkene, ortho to Br |

| H-3', H-5' (Ring A) | 7.51 | t | 7.5 | 2H | Meta protons of Ring A |

| H- | 7.50 | d | 15.6 | 1H | Trans geometry |

| H-5 (Ring B) | 7.29 | t | 8.0 | 1H | Meta to both substituents |

Table 2: C NMR Data Summary (100 MHz, CDCl )

| Carbon Type | Chemical Shift ( | Assignment Logic |

| C=O | 190.2 | Carbonyl deshielding |

| C- | 143.1 | Resonance electron withdrawal from C=O |

| C-1' (Ring A) | 137.8 | Quaternary, ipso to carbonyl |

| C-1 (Ring B) | 136.9 | Quaternary, ipso to alkene |

| C-4' (Ring A) | 133.0 | Aromatic CH |

| C-2 (Ring B) | 131.2 | Aromatic CH, ortho to Br |

| C-5 (Ring B) | 130.4 | Aromatic CH |

| C-3', C-5' (Ring A) | 128.7 | Aromatic CH |

| C-2', C-6' (Ring A) | 128.5 | Aromatic CH |

| C-6 (Ring B) | 127.1 | Aromatic CH |

| C- | 123.5 | Alkene CH, shielded relative to C- |

| C-3 (Ring B) | 123.0 | Quaternary, C-Br (Heavy atom shielding effect) |

Conclusion & Best Practices

The structural verification of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one relies on a self-validating network of NMR data. The extraction of the 15.6 Hz coupling constant from the vinylic protons acts as the ultimate go/no-go decision point for confirming the successful stereoselective synthesis of the (

References

- Title: Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives | Source: Rsc.

- Title: Synthesis and preliminary evaluation of a focused chalcone library for anti-inflammatory activity | Source: Indian Journal of Pharmaceutical Education and Research | URL

- Title: Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects | Source: WHO / Institutional Repositories | URL

- Title: (E)-1-(3-bromophenyl)

Application Note: Mass Spectrometric Characterization of 3'-Bromochalcone

Introduction: The Significance of 3'-Bromochalcone

Chalcones (1,3-diphenyl-2-propen-1-ones) represent a critical class of organic compounds, acting as key precursors in the biosynthesis of flavonoids.[1][2] Their core structure, an α,β-unsaturated carbonyl system linking two aromatic rings, serves as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4]

The introduction of a halogen atom, such as bromine, onto one of the aromatic rings can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] 3'-Bromochalcone, specifically, is a valuable synthetic intermediate and a subject of study for its potential pharmacological applications. Accurate and unambiguous structural characterization is therefore paramount for quality control, metabolic studies, and advancing drug discovery efforts.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments. This application note provides a detailed guide to the analysis of 3'-Bromochalcone using two common MS-based workflows: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum.

-

Electron Ionization (EI): Utilized in GC-MS, EI is a high-energy ("hard") ionization technique. It involves bombarding the analyte with a beam of energetic electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular radical cation (M⁺•).[5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. While the molecular ion peak may be weak or absent for some molecules, the resulting fragmentation pattern serves as a unique "fingerprint" for structural elucidation.

-

Electrospray Ionization (ESI): Commonly coupled with LC, ESI is a "soft" ionization technique that transfers ions from solution into the gas phase.[6] It typically produces protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺) with minimal fragmentation.[7] This makes it ideal for accurately determining the molecular weight. When combined with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced via Collision-Induced Dissociation (CID), providing detailed structural information similar to EI but with greater user control.

Experimental Workflow for 3'-Bromochalcone Analysis

The overall process, from sample preparation to final data analysis, requires meticulous attention to detail to ensure reproducibility and accuracy.

Caption: General workflow for mass spectrometry analysis.

Materials and Reagents

-

3'-Bromochalcone standard (purity >98%)

-

HPLC-grade or GC-grade Methanol

-

HPLC-grade or GC-grade Dichloromethane

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid (LC-MS grade)

-

Calibrant solution for the specific mass spectrometer

Protocol 1: GC-EI-MS Analysis

This method is ideal for purity assessment and structural confirmation via fragmentation fingerprinting, assuming the analyte is thermally stable.

Rationale: The use of a non-polar capillary column like a DB-5ms is standard for a wide range of organic molecules. The temperature program is designed to ensure proper separation from any potential impurities or starting materials without causing thermal degradation on the column.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 100 µg/mL stock solution of 3'-Bromochalcone in dichloromethane. Further dilute to 1-10 µg/mL for analysis.

-

Instrument Setup:

-

GC System: Agilent 8890 or equivalent.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Split/Splitless, operated in split mode (e.g., 20:1 ratio).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.[8]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer Setup:

-

MS System: Agilent 5977 or equivalent single quadrupole.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Acquisition: Acquire data in full scan mode.

-

Data Analysis: Identify the chromatographic peak for 3'-Bromochalcone. Analyze the corresponding mass spectrum, paying close attention to the molecular ion cluster and the key fragment ions.

Protocol 2: LC-ESI-MS/MS Analysis

This method is superior for confirming molecular weight and for controlled fragmentation studies, especially if the compound is part of a complex mixture or is thermally labile.

Rationale: Reversed-phase chromatography on a C18 column is the standard for molecules of moderate polarity like chalcones. The mobile phase of water and acetonitrile creates a polarity gradient to elute the compound. A small amount of formic acid is added to acidify the mobile phase, which promotes the formation of protonated molecules ([M+H]⁺) in positive ion ESI, enhancing signal intensity.[7]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 100 µg/mL stock solution of 3'-Bromochalcone in methanol. Dilute to 1 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile/water).

-

Instrument Setup (LC):

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 50% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 50% B and re-equilibrate for 1.5 min.

-

Injection Volume: 2 µL.

-

-

Instrument Setup (MS/MS):

-

MS System: Sciex Triple Quad 5500 or Thermo Orbitrap or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: +4.0 kV.

-

Source Temperature: 450 °C.

-

Full Scan (MS1): Scan from m/z 100-400 to identify the [M+H]⁺ precursor ion.

-

Product Ion Scan (MS2): Select the precursor ions at m/z 287 and 289 (due to bromine isotopes). Apply Collision-Induced Dissociation (CID) with nitrogen gas. Optimize collision energy (typically 15-40 eV) to generate a rich spectrum of fragment ions.

-

-

Data Acquisition & Analysis: Acquire data and analyze the product ion spectrum to confirm the structure based on the observed fragments.

Data Interpretation: The Fragmentation Signature of 3'-Bromochalcone

The structural features of 3'-bromochalcone—a brominated A-ring, a central α,β-unsaturated ketone, and an unsubstituted B-ring—give rise to a predictable and informative fragmentation pattern.

Molecular Ion: Due to the near-equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, any bromine-containing fragment will appear as a pair of peaks (a doublet) separated by 2 m/z units, with a characteristic intensity ratio of approximately 1:1.[9] The molecular ion of 3'-bromochalcone (C₁₅H₁₁BrO) will therefore be observed as a doublet at m/z 286/288 .[10]

Caption: Proposed EI mass spectrometry fragmentation pathway for 3'-Bromochalcone.

Key Fragment Ions: The primary fragmentation pathways involve cleavage adjacent to the carbonyl group (α-cleavage) and the loss of the bromine atom.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation | Supporting Source(s) |

| 286 / 288 | [C₁₅H₁₁BrO]⁺• | Molecular Ion (M⁺•) showing the characteristic 1:1 isotopic pattern for one bromine atom. | [9][10] |

| 207 | [M-Br]⁺ | Loss of a bromine radical from the molecular ion. This is a common pathway for halogenated compounds. | [8][9][10] |

| 183 / 185 | [BrC₆H₄CO]⁺ | 3-Bromobenzoyl cation, formed by cleavage of the bond between the carbonyl and the α-carbon. A key diagnostic fragment. | [8] |

| 131 | [C₆H₅CHCHCO]⁺ | Cinnamoyl cation, formed by cleavage on the other side of the carbonyl group. | [11] |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, can be formed from further fragmentation of the m/z 131 ion. A very common and stable fragment. | [5][8] |

| 103 | [C₆H₅CHCH]⁺ | Styryl cation. | |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of carbon monoxide (CO) from the benzoyl cation (m/z 105). | [8] |

Conclusion

The mass spectrometric analysis of 3'-bromochalcone is a robust and definitive method for its characterization. GC-EI-MS provides a detailed fragmentation fingerprint ideal for structural confirmation and identification in pure samples. For more complex matrices or for researchers requiring precise molecular weight determination and controlled fragmentation, the LC-ESI-MS/MS technique is the superior choice. By understanding the fundamental principles of ionization and the predictable fragmentation pathways of the chalcone scaffold, researchers in synthetic chemistry and drug development can confidently verify the identity and purity of this important molecule.

References

-

Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI. Available from: [Link]

-

Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. National Center for Biotechnology Information. Available from: [Link]

-

Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

-

Synthesis and Characterization of Some Bromochalcones Derivatives. ResearchGate. Available from: [Link]

-

The ESI-MS calibration curves obtained for both chalcone analytes. ResearchGate. Available from: [Link]

-

Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. MDPI. Available from: [Link]

-

Synthesis and Characterization of Some Bromochalcones Derivatives. ResearchGate. Available from: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

-

Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Available from: [Link]

-

(PDF) Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. ResearchGate. Available from: [Link]

-

The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. Rasayan Journal. Available from: [Link]

-

Synthesis of Halogenated Chalcones, Pyrazolines and Microbial Evaluation of Derived Scaffolds. ResearchGate. Available from: [Link]

-

(PDF) Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. Available from: [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones against Trypanosoma cruzi. MDPI. Available from: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. odinity.com [odinity.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Note: FT-IR Spectroscopic Analysis of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one

Introduction: The Role of FT-IR in Chalcone Characterization

Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a critical class of organic compounds that serve as precursors in the biosynthesis of flavonoids and are widely investigated for their diverse pharmacological properties.[1] The specific chalcone, (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, incorporates a brominated phenyl ring, which can significantly influence its biological activity and chemical properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such synthesized compounds. By measuring the absorption of infrared radiation by a sample, FT-IR provides a detailed molecular fingerprint, revealing the presence of specific functional groups and structural features. This application note provides a comprehensive, field-proven protocol for the acquisition and interpretation of the FT-IR spectrum of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, designed for researchers in synthetic chemistry, materials science, and drug development.

Scientific Principle: Vibrational Modes and Structural Correlation

The power of FT-IR spectroscopy lies in its ability to detect the vibrational frequencies of covalent bonds within a molecule.[2] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the radiation, resulting in a peak in the spectrum. The position (wavenumber, cm⁻¹), intensity, and shape of these absorption bands are directly correlated to the type of bond (e.g., C=O, C=C, C-H, C-Br) and its molecular environment.

For (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, FT-IR is particularly effective for confirming several key structural features:

-

The α,β-unsaturated carbonyl system (C=C-C=O).

-

The presence and substitution patterns of the two aromatic rings.

-

The carbon-bromine bond.

-

The stereochemistry of the alkene double bond (E-configuration).

Experimental Protocol

This section details the methodology for obtaining a high-quality FT-IR spectrum of the solid-state chalcone sample. The Potassium Bromide (KBr) pellet technique is described as the primary method, with Attenuated Total Reflectance (ATR) offered as a rapid alternative.

Synthesis of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one

For context, the title compound is typically synthesized via a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of 3-bromobenzaldehyde with acetophenone in the presence of a base like potassium hydroxide (KOH) in an ethanol solvent.[3] The resulting yellow solid is then purified by recrystallization.

Primary Method: KBr Pellet Preparation

This traditional method ensures excellent spectral resolution by dispersing the analyte in an IR-transparent matrix.

Materials:

-

(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one (1-2 mg, finely powdered)

-

FT-IR grade Potassium Bromide (KBr) (100-150 mg, desiccated)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR Spectrometer (e.g., Bruker Alpha II, Thermo Scientific Nicolet iS5)

Procedure:

-

Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which causes significant IR absorption bands (broad peaks around 3400 cm⁻¹ and a sharp peak near 1630 cm⁻¹). Cool in a desiccator.

-

Grinding: Place 1-2 mg of the chalcone sample into a clean agate mortar. Grind thoroughly for 1-2 minutes to reduce the particle size. Causality: Small, uniform particle size is crucial to minimize scattering of the IR beam, which can distort peak shapes and baselines.

-

Mixing: Add ~100 mg of the dried KBr to the mortar. Mix with the sample by gentle grinding for another 2-3 minutes to ensure a homogenous mixture.

-

Pellet Pressing: Transfer the powder mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 2-3 minutes.

-

Inspection: Carefully remove the die and extract the pellet. A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or uneven pressure.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid alternative that requires minimal sample preparation.

Procedure:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of the powdered chalcone sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Causality: Good contact is essential for the IR beam's evanescent wave to penetrate the sample effectively and produce a strong signal.

-

Analysis: Acquire the FT-IR spectrum.

Data Acquisition Parameters

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (Averaging multiple scans improves the signal-to-noise ratio).

-

Apodization: Happ-Genzel

Visualization of Experimental Workflow

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation and Discussion

The FT-IR spectrum of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one exhibits a series of characteristic absorption bands that confirm its molecular structure.

Caption: Structure of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one.

Summary of Characteristic Absorption Bands

The following table summarizes the expected vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment & Rationale |

| 3100–3000 | Medium-Weak | C-H Stretching | Aromatic and vinylic (=C-H) sp² C-H bonds.[1] |

| ~1660 | Strong, Sharp | C=O Stretching | α,β-Unsaturated Ketone. The conjugation with the C=C double bond and the phenyl ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[4][5][6] |

| ~1605 | Medium-Strong | C=C Stretching | Alkene double bond of the enone system.[1] |